![molecular formula C12H11Cl2NO B1451447 3-Chloro-4-phenoxyaniline hydrochloride CAS No. 35734-64-6](/img/structure/B1451447.png)
3-Chloro-4-phenoxyaniline hydrochloride
Overview
Description
3-Chloro-4-phenoxyaniline hydrochloride is a chemical compound with the CAS Number: 35734-64-6 . Its molecular weight is 256.13 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-phenoxyaniline hydrochloride can be represented by the Inchi Code: 1S/C12H10ClNO.ClH/c13-11-8-9 (14)6-7-12 (11)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), an oxygen atom (O), and a phenyl group (C6H5) attached to an aniline group (C6H4NH2).Scientific Research Applications
Supramolecular Structures and Material Science
Research on the structural comparison of 4-phenoxyanilines, including derivatives like 3-Chloro-4-phenoxyaniline, indicates their significance in supramolecular chemistry. The study by Dey and Desiraju (2004) on the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups showcases the importance of such compounds in understanding conditional isomorphism, which is crucial for the development of new materials and the study of crystal structures (Dey & Desiraju, 2004).
Environmental Chemistry and Pollution Control
In the context of environmental chemistry, derivatives of chloro-phenoxyaniline, like 4-chloro-3-methyl phenol, have been studied for their degradation pathways, highlighting the role of electrochemical oxidation in pollution control. This research provides a foundation for understanding how compounds related to 3-Chloro-4-phenoxyaniline hydrochloride can be managed in environmental settings, focusing on the removal of toxic compounds through advanced oxidation processes (Song et al., 2010).
Polymer Chemistry
Further, the aqueous polymerization of similar compounds, as studied by Sayyah et al. (2002), reveals the potential of chloro-phenoxyaniline derivatives in the synthesis of polymers with specific properties, including electrical conductivity and thermal stability. Such research underscores the importance of these compounds in developing new polymeric materials with tailored properties for various applications (Sayyah, Bahgat, & El-Salam, 2002).
Theoretical and Computational Chemistry
Theoretical investigations, like the one conducted by Saqib et al. (2016) on the antioxidant potential of chlorogenic acid, highlight the utility of computational chemistry in predicting the properties and reactivity of compounds. Although focused on a different compound, this study exemplifies how theoretical approaches can elucidate the chemical behavior of chloro-phenoxyaniline derivatives in biological systems and beyond (Saqib, Iqbal, Mahmood, & Akram, 2016).
Future Directions
properties
IUPAC Name |
3-chloro-4-phenoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYYYJKEHVBMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662816 | |
Record name | 3-Chloro-4-phenoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenoxyaniline hydrochloride | |
CAS RN |
35734-64-6 | |
Record name | 3-Chloro-4-phenoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-phenoxyaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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